molecular formula C14H16N2S B1452372 4-(5-Phenyl-thiazol-2-YL)-piperidine CAS No. 885274-68-0

4-(5-Phenyl-thiazol-2-YL)-piperidine

Cat. No. B1452372
CAS RN: 885274-68-0
M. Wt: 244.36 g/mol
InChI Key: RDKOIBCQMYSNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-Phenyl-thiazol-2-YL)-piperidine” is a chemical compound with the molecular formula C14H16N2S and a molecular weight of 244.36 . It is a grey solid and is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “4-(5-Phenyl-thiazol-2-YL)-piperidine” involves a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur). Thiazoles are present in numerous natural products and have diverse applications in drug development . The molecular docking simulations of thiazole derivatives have indicated the contribution of hydrophobic, π-stacking and H-bond interactions in binding to targets .

Scientific Research Applications

PI3 Kinase Inhibition

Application: The compound has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3 kinase), which is an enzyme involved in cell growth, proliferation, differentiation, motility, and survival .

Results: The derivatives have shown promise in the treatment of diseases ameliorated by the inhibition of PI3 kinase, such as certain types of cancer .

Cancer Therapeutics

Application: Due to its role in PI3 kinase inhibition, the compound is being researched for its therapeutic potential in cancer treatment.

Results: Preliminary results suggest that these derivatives can induce apoptosis in cancer cells and may be developed into anticancer drugs .

properties

IUPAC Name

5-phenyl-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKOIBCQMYSNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696071
Record name 4-(5-Phenyl-1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Phenyl-thiazol-2-YL)-piperidine

CAS RN

885274-68-0
Record name 4-(5-Phenyl-2-thiazolyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Phenyl-1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Phenyl-thiazol-2-YL)-piperidine
Reactant of Route 2
4-(5-Phenyl-thiazol-2-YL)-piperidine
Reactant of Route 3
4-(5-Phenyl-thiazol-2-YL)-piperidine
Reactant of Route 4
4-(5-Phenyl-thiazol-2-YL)-piperidine
Reactant of Route 5
4-(5-Phenyl-thiazol-2-YL)-piperidine
Reactant of Route 6
4-(5-Phenyl-thiazol-2-YL)-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.